7-Bromo-3,3-dimethylindoline CAS number and properties
7-Bromo-3,3-dimethylindoline CAS number and properties
CAS Number: 1260675-93-1 Primary Application: Medicinal Chemistry Scaffold & Cyanine Dye Precursor[1]
Executive Summary
7-Bromo-3,3-dimethylindoline is a specialized heterocyclic building block characterized by a saturated indoline core, a gem-dimethyl group at the C3 position, and a bromine handle at the C7 position.[1][2] This unique substitution pattern makes it a critical intermediate in two high-value sectors:[1]
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Medicinal Chemistry: The C7-bromo group provides a sterically hindered yet accessible site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend the indole scaffold into novel chemical space often unexplored in classical indole SAR (Structure-Activity Relationship) studies.[1][2]
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Functional Dyes: It serves as a precursor to indolenines, which are the foundational donors for polymethine cyanine dyes used in biological imaging (e.g., Cy3, Cy5 analogs).[2] The 7-bromo substituent allows for the attachment of solubility-enhancing groups or bioconjugation handles directly to the dye chromophore.[1][2]
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 1260675-93-1 |
| IUPAC Name | 7-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole |
| Molecular Formula | C₁₀H₁₂BrN |
| Molecular Weight | 226.11 g/mol |
| Appearance | Off-white to pale yellow solid (or viscous oil depending on purity) |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate |
| Storage Conditions | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
| pKa (Calculated) | ~2.5 (Conjugate acid of amine) |
Synthesis & Manufacturing Methodologies
The synthesis of 7-Bromo-3,3-dimethylindoline typically follows one of two robust pathways. The choice depends on the available starting materials and the scale of production.[2]
Method A: Fischer Indole Synthesis (Laboratory Scale)
This method is direct and utilizes 2-bromophenylhydrazine.[1] It relies on the "aborted" Fischer indole mechanism where the 3,3-dimethyl substitution prevents aromatization, trapping the molecule as the indolenine (3H-indole), which is subsequently reduced.[2]
Protocol:
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Condensation: React 2-bromophenylhydrazine hydrochloride (1.0 eq) with isobutyraldehyde (1.1 eq) or 3-methyl-2-butanone in glacial acetic acid at reflux (90–110°C) for 3–5 hours.
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Cyclization: The hydrazone intermediate undergoes a [3,3]-sigmatropic rearrangement, eliminating ammonia to form 7-bromo-3,3-dimethyl-3H-indole (the indolenine).[1][2]
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Reduction: The crude indolenine is dissolved in methanol/acetic acid.[2] Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise at 0°C. The imine bond (C=N) is reduced to the amine (C-N), yielding the target indoline.[2]
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Purification: Quench with water, extract with dichloromethane, and purify via silica gel chromatography (Hexanes/EtOAc).
Method B: Oxindole Reduction (Scale-Up Route)
This route avoids hydrazine toxicity and offers precise control over the gem-dimethylation.[1][2]
Protocol:
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Acylation: 2-Bromoaniline is acylated with 2-bromo-2-methylpropionyl bromide to form the corresponding amide.[1]
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Cyclization: Friedel-Crafts alkylation (using AlCl₃) closes the ring to form 7-bromo-3,3-dimethyloxindole .[1][2]
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Reduction: The oxindole carbonyl is reduced using Borane-THF complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄) in refluxing THF to yield the final indoline.[2]
Visualization: Synthesis Pathways[1][2]
Figure 1: Dual synthetic pathways for 7-Bromo-3,3-dimethylindoline via Fischer Indole cyclization or Oxindole reduction.[1]
Reactivity & Applications
Medicinal Chemistry (The "C7 Handle")
The 7-bromo substituent is the defining feature of this scaffold.[1][2] In standard indole chemistry, the C7 position is difficult to functionalize selectively.[2]
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Suzuki-Miyaura Coupling: The C7-Br bond is highly reactive toward boronic acids in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂), allowing the introduction of aryl or heteroaryl groups.[2]
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Buchwald-Hartwig Amination: Allows for the introduction of amine chains, critical for tuning solubility and lipophilicity (LogP) in drug candidates.[2]
Cyanine Dye Synthesis
To convert this indoline into a dye:
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Oxidation (Optional): If the indolenine form is required, the indoline can be oxidized (e.g., with DDQ or MnO₂).[2]
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N-Alkylation: The secondary amine (N1) is alkylated (e.g., with Iodomethane or Sultones) to create a quaternary ammonium salt.[2]
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Condensation: This salt reacts with polymethine linkers (like malonaldehyde dianil) to form Cy3, Cy5, or Cy7 dyes.[2] The 7-bromo group remains intact, offering a site to attach the dye to antibodies or proteins.[2]
Visualization: Reactivity Logic[1][2]
Figure 2: Reactivity profile highlighting the orthogonal functionalization of the N1 and C7 positions.[2]
Safety & Handling (MSDS Highlights)
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Signal Word: Warning
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Hazard Statements:
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Handling: Use in a fume hood.[1][2] Wear nitrile gloves and safety goggles.[2] Avoid dust formation.[1][2]
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Storage: This compound is sensitive to oxidation over long periods.[1][2] Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent darkening (oxidation to indolenine or polymerization).
References
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PubChem. (2025).[2] Compound Summary: 7-bromo-3,3-dimethylindoline (CAS 1260675-93-1).[3] National Library of Medicine.[2] Retrieved from [Link][2]
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Wagaw, S., et al. (1999).[2] A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.[2] (Contextual reference for Fischer Indole mechanics).
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Mojzych, M., & Henary, M. (2008).[2] Synthesis of Cyanine Dyes. Topics in Heterocyclic Chemistry. (Contextual reference for Indoline/Indolenine use in dyes).
